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Compound of Interest

Compound Name: m-PEG2-CH2CH2COOH

Cat. No.: B1677427 Get Quote

A guide for researchers, scientists, and drug development professionals on the characterization

of common PEG linkers.

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra

of methoxy-poly(ethylene glycol)-propionic acid (m-PEG2-propionic acid) and its common

derivatives used in bioconjugation, drug delivery, and materials science. Understanding the

characteristic NMR signals of these PEG linkers is crucial for confirming their structure,

assessing purity, and verifying successful conjugation to molecules of interest.

Introduction to m-PEG2-propionic acid and its
Derivatives
m-PEG2-propionic acid, chemically known as 3-(2-methoxyethoxy)propanoic acid, is a short,

hydrophilic linker comprising a methoxy-capped diethylene glycol unit and a terminal carboxylic

acid. This heterobifunctional molecule is widely employed to improve the solubility and

pharmacokinetic properties of peptides, proteins, and small molecule drugs. The terminal

carboxylic acid allows for conjugation to amine-containing molecules through amide bond

formation.

For more reactive intermediates that facilitate efficient conjugation, the carboxylic acid is often

activated, for example, as an N-hydroxysuccinimide (NHS) ester, forming m-PEG2-succinimidyl

propionate. Another common derivative is m-PEG-maleimide, which enables the specific

conjugation to thiol groups found in cysteine residues of proteins. This guide will focus on the
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¹H and ¹³C NMR spectral features of m-PEG2-propionic acid and compare them with its

succinimidyl propionate and maleimide derivatives.

¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for m-PEG2-

propionic acid and two of its common derivatives. The data is compiled from typical values

observed in deuterated chloroform (CDCl₃) or other common NMR solvents. Chemical shifts (δ)

are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data Comparison

Assignment (Proton)

m-PEG2-propionic

acid (Expected δ,

Multiplicity)

m-PEG-succinimidyl

propionate

(Expected δ,

Multiplicity)

m-PEG-maleimide

(Reported δ,

Multiplicity)

CH₃O- ~3.38, s ~3.38, s ~3.38, s

-O-CH₂-CH₂-O- ~3.65, m ~3.65, m ~3.65, m

-O-CH₂-CH₂-

COOH/COONHS
~3.75, t ~3.8, t ~3.7, t

-CH₂-CH₂-

COOH/COONHS
~2.65, t ~2.9, t -

-N-CO-CH₂-CH₂-CO-

(NHS)
- ~2.85, s -

-CO-N-CH₂-CH₂-

(Maleimide)
- - ~3.8, t

CH=CH (Maleimide) - - ~6.7-7.0, s

Table 2: ¹³C NMR Data Comparison
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Assignment

(Carbon)

m-PEG2-propionic

acid (Expected δ)

m-PEG-succinimidyl

propionate

(Expected δ)

m-PEG-maleimide

(Expected δ)

CH₃O- ~59.0 ~59.0 ~59.0

-O-CH₂-CH₂-O- ~70.0-72.0 ~70.0-72.0 ~70.0-72.0

-O-CH₂-CH₂-

COOH/COONHS
~68.0 ~67.0 ~69.0

-CH₂-CH₂-

COOH/COONHS
~35.0 ~32.0 -

C=O (Carboxylic Acid) ~178.0 - -

C=O (Ester/Imide) - ~169.0, ~171.0 ~170.0

-N-CO-CH₂-CH₂-CO-

(NHS)
- ~25.6 -

-CO-N-CH₂-CH₂-

(Maleimide)
- - ~37.0

CH=CH (Maleimide) - - ~134.0

Experimental Protocols
General NMR Spectroscopy Protocol
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation: Dissolve 5-10 mg of the PEG derivative in approximately 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (0.00 ppm).

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain

a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural

abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer

relaxation delay (e.g., 2-5 seconds) are required.

Visualizing NMR Analysis and Molecular Structures
The following diagrams illustrate the general workflow for NMR analysis and the key structural

features of the discussed PEG derivatives.
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Caption: General workflow for NMR analysis of PEG derivatives.
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m-PEG2-propionic acid

m-PEG-succinimidyl propionate

m-PEG-maleimide
CH₃O-(CH₂CH₂O)₂-CH₂CH₂-COOH

CH₃O-(PEG)-CH₂CH₂-CO-NHS
Activation

CH₃O-(PEG)-N(CO)₂CH=CH

Derivatization

¹H: ~2.65 (t, -CH₂-COOH)
¹³C: ~178.0 (C=O)

¹H: ~2.9 (t, -CH₂-COO), ~2.85 (s, NHS)
¹³C: ~169.0, ~171.0 (C=O)

¹H: ~6.7-7.0 (s, CH=CH)
¹³C: ~134.0 (CH=CH)

Click to download full resolution via product page

Caption: Key distinguishing NMR features of m-PEG derivatives.

To cite this document: BenchChem. [Comparative NMR Analysis of m-PEG2-propionic acid
and its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677427#nmr-analysis-of-m-peg2-propionic-acid-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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